molecular formula C19H19ClN2O2S B11473559 1-benzyl-3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine

1-benzyl-3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine

Cat. No.: B11473559
M. Wt: 374.9 g/mol
InChI Key: VFAHTILHJAJQLG-UHFFFAOYSA-N
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Description

1-benzyl-3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine is a synthetic organic compound that belongs to the class of sulfonyl-substituted pyrroles This compound is characterized by the presence of a benzyl group, a chlorophenylsulfonyl group, and two methyl groups attached to the pyrrole ring

Preparation Methods

The synthesis of 1-benzyl-3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrole ring: This can be achieved through the reaction of appropriate starting materials such as 2,5-dimethylpyrrole with benzyl chloride under basic conditions.

    Introduction of the sulfonyl group: The chlorophenylsulfonyl group can be introduced via sulfonylation reactions using reagents like chlorophenylsulfonyl chloride in the presence of a base.

    Final assembly: The final compound is obtained by coupling the intermediate products through nucleophilic substitution or other suitable reactions.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

1-benzyl-3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl positions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-benzyl-3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy.

    Industry: It is used in the development of new materials and chemical products, such as polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-benzyl-3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-benzyl-3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine can be compared with other similar compounds, such as:

    1-benzyl-3-[(4-methylphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine: This compound has a methyl group instead of a chlorine atom on the phenyl ring, which may affect its chemical reactivity and biological activity.

    1-benzyl-3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine: The presence of a fluorine atom can influence the compound’s stability and interaction with biological targets.

    1-benzyl-3-[(4-nitrophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine: The nitro group can significantly alter the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H19ClN2O2S

Molecular Weight

374.9 g/mol

IUPAC Name

1-benzyl-3-(4-chlorophenyl)sulfonyl-4,5-dimethylpyrrol-2-amine

InChI

InChI=1S/C19H19ClN2O2S/c1-13-14(2)22(12-15-6-4-3-5-7-15)19(21)18(13)25(23,24)17-10-8-16(20)9-11-17/h3-11H,12,21H2,1-2H3

InChI Key

VFAHTILHJAJQLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)N)CC3=CC=CC=C3)C

Origin of Product

United States

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